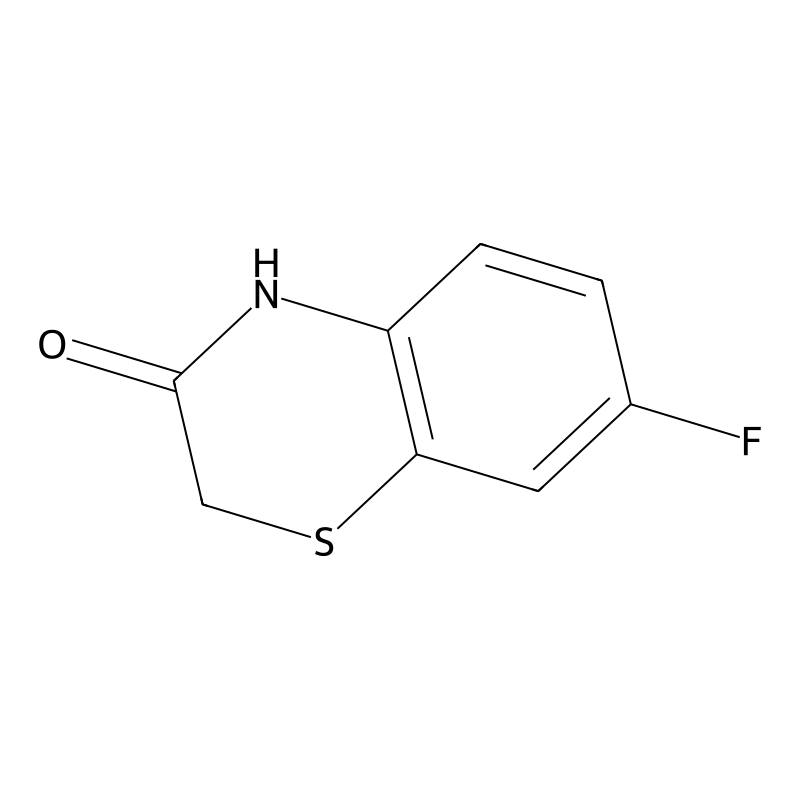

2H-1,4-Benzothiazin-3(4H)-one, 7-fluoro-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Material Science: Benzothiazinones are a class of heterocyclic compounds with various applications in material science. Research efforts focus on their potential use in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells [].

- Medicinal Chemistry: Due to the ring structure, some benzothiazinones exhibit biological activity. This leads to research into their potential use as pharmaceuticals [].

2H-1,4-Benzothiazin-3(4H)-one, 7-fluoro- is a derivative of the benzothiazine family, characterized by the incorporation of a fluorine atom at the 7-position. This compound features a bicyclic structure consisting of a benzene ring fused to a thiazine ring, which contains both nitrogen and sulfur atoms. The molecular formula for this compound is CHFNOS, and it is known for its potential biological activities, particularly in medicinal chemistry.

The chemical reactivity of 2H-1,4-benzothiazin-3(4H)-one, 7-fluoro- includes various transformations typical of benzothiazine derivatives. These may involve:

- Nucleophilic substitutions: The presence of the fluorine atom can facilitate nucleophilic attack at the carbon adjacent to the nitrogen atom.

- Reduction reactions: The thiazine ring can undergo reduction to yield different derivatives.

- Condensation reactions: This compound can react with aldehydes or ketones to form more complex structures.

These reactions highlight the versatility of 2H-1,4-benzothiazin-3(4H)-one, 7-fluoro- in synthetic organic chemistry .

2H-1,4-Benzothiazin-3(4H)-one, 7-fluoro- exhibits significant biological activity, particularly as an antimicrobial agent. Research indicates that it possesses:

- Antibacterial properties: Effective against various strains of bacteria, including Staphylococcus aureus and others.

- Antifungal activity: Demonstrated potential in inhibiting fungal growth.

- Anticancer effects: Preliminary studies suggest that this compound may have cytotoxic effects on certain cancer cell lines .

These activities are attributed to its unique structural features that allow interaction with biological targets.

The synthesis of 2H-1,4-benzothiazin-3(4H)-one, 7-fluoro- can be achieved through several methods:

- Alkylation reactions: Using appropriate alkyl halides in the presence of bases to introduce alkyl groups.

- Cyclization reactions: Starting from suitable precursors such as thioureas and aromatic aldehydes under acidic or basic conditions.

- Fluorination: The introduction of fluorine can be accomplished via electrophilic fluorination methods or by using fluorinated reagents .

These synthetic routes provide flexibility in modifying the compound for enhanced biological activity.

2H-1,4-Benzothiazin-3(4H)-one, 7-fluoro- finds applications primarily in medicinal chemistry due to its biological properties:

- Drug development: It serves as a lead compound for developing new antibiotics and antifungal agents.

- Research tool: Used in studies investigating the mechanisms of bacterial resistance and drug interactions.

The compound's unique structure makes it a valuable candidate for further pharmacological exploration .

Interaction studies involving 2H-1,4-benzothiazin-3(4H)-one, 7-fluoro- focus on its binding affinities and mechanisms of action against various biological targets. Key findings include:

- Inhibition of efflux pumps: This compound has been shown to inhibit specific bacterial efflux pumps that contribute to antibiotic resistance.

- Synergistic effects: When combined with other antibiotics, it may enhance their efficacy against resistant strains .

These interactions underscore its potential role in overcoming challenges in antimicrobial therapy.

Several compounds share structural similarities with 2H-1,4-benzothiazin-3(4H)-one, 7-fluoro-, each exhibiting unique properties:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-Amino-7-fluoro-2H-1,4-benzothiazin-3(4H)-one | Amino group at position 6 | Antimicrobial and anticancer properties |

| 7-Chloro-5-trifluoromethyl-4H-benzothiazine | Chlorine and trifluoromethyl substitutions | Antimicrobial activity |

| 2-(Chloromethyl)-2H-benzothiazin-3(4H)-one | Chloromethyl group at position 2 | Potentially antibacterial |

The uniqueness of 2H-1,4-benzothiazin-3(4H)-one, 7-fluoro-, lies in its specific fluorination pattern and resultant biological activities that distinguish it from these similar compounds .

Traditional Cyclocondensation Approaches

Traditional cyclocondensation approaches for synthesizing 2H-1,4-benzothiazin-3(4H)-one, 7-fluoro- primarily involve the reaction of 2-aminothiophenol derivatives with carboxylic acid derivatives or their activated forms [1] [2] [3]. The classical method employs the condensation of fluorinated 2-aminothiophenols with 2-bromoalkanoates under basic conditions to form the benzothiazinone ring system [4].

The fundamental mechanism involves nucleophilic attack of the amino group on the carbonyl carbon, followed by intramolecular cyclization through sulfur participation [3]. This process typically requires elevated temperatures ranging from 80-120°C and reaction times of 2-24 hours depending on the specific substituents present [4]. The presence of the fluorine atom at the 7-position influences the electronic properties of the aromatic system, affecting both reactivity and selectivity in these transformations [5].

A widely employed traditional approach utilizes methyl 2-thioureidobenzoates as precursors, which undergo cyclization with concentrated sulfuric acid at room temperature [3]. This method has demonstrated yields ranging from 20-85% depending on the nature of the thiourea substituents [3]. The reaction proceeds through protonation of the thiourea nitrogen, followed by intramolecular nucleophilic attack and ring closure with elimination of methanol [3].

Another established route involves the reaction of 2-aminothiophenol with α-halogenated carboxylic acid derivatives in ionic liquid media [4]. This approach has shown particular effectiveness with [bmim][NO3] as the reaction medium, providing yields of 83-93% under mild conditions [4]. The ionic liquid serves both as solvent and catalyst, facilitating the nucleophilic substitution and subsequent cyclization steps [4].

| Method | Starting Materials | Conditions | Yield (%) | Time (h) |

|---|---|---|---|---|

| Sulfuric acid cyclization | Methyl 2-thioureidobenzoates | Concentrated H2SO4, rt | 20-85 | 0.5-2 |

| Ionic liquid method | 2-Aminothiophenol + 2-bromoalkanoates | [bmim][NO3], rt | 83-93 | 0.25-24 |

| Base-catalyzed cyclization | 2-Aminothiophenol + acid chlorides | K2CO3, DMF, 120°C | 65-92 | 2-4 |

Novel Oxidative Cyclization Strategies

Recent developments in oxidative cyclization strategies have introduced innovative approaches for the synthesis of fluorinated benzothiazinones [6] [7]. These methods utilize oxidative conditions to facilitate both carbon-sulfur bond formation and ring closure in a single synthetic transformation [6].

A significant advancement involves the copper-catalyzed oxidative cyclization of 2-aminothiophenol derivatives with Morita-Baylis-Hillman ketones [6]. This methodology employs cesium carbonate as base and proceeds through an initial aza-Michael addition followed by oxidative cyclization involving carbon-sulfur bond formation [6]. The reaction demonstrates broad substrate scope and delivers dihydrobenzothiazines in good yields under mild conditions [6].

The mechanism of oxidative cyclization involves initial formation of an enamine intermediate through nucleophilic addition of the amino group to the activated alkene [6]. Subsequent oxidation, facilitated by atmospheric oxygen or added oxidants, promotes the formation of the carbon-sulfur bond and concurrent cyclization [6]. This approach has proven particularly effective for incorporating various substituents at the 2-position of the benzothiazinone core [6].

Photoinduced sulfanylation represents another innovative oxidative strategy, utilizing copper thiophene-2-carboxylate as photocatalyst under ambient conditions [8]. This method operates at room temperature in air and proceeds via in situ formation of diaryl disulfides as key intermediates [8]. The photocatalytic approach offers advantages in terms of mild reaction conditions and functional group tolerance [8].

Iron oxide nanoparticles have been employed as Lewis acid catalysts for oxidative cyclization reactions [8]. The nanosized Fe3O4 particles activate disulfide bonds through sulfur-sulfur bond cleavage, with atmospheric oxygen serving as the terminal oxidant [8]. This methodology provides atom-economical synthesis with recyclable catalyst systems [8].

| Oxidative Method | Catalyst System | Oxidant | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Cu-catalyzed cyclization | CuI/Cs2CO3 | O2 (air) | 25-80 | 65-85 |

| Photoinduced cyclization | Cu-thiophene-2-carboxylate | O2 (air) | 25 | 45-78 |

| Fe-catalyzed cyclization | Fe3O4 nanoparticles | O2 (air) | 80-120 | 60-85 |

Role of β-Diketone Intermediates

β-Diketone intermediates play a crucial role in the synthesis of fluorinated benzothiazinones, serving as versatile building blocks for heterocycle construction [9] [10]. These compounds undergo condensation reactions with 2-aminothiophenol derivatives to form the desired benzothiazinone ring system through a series of well-defined mechanistic steps [10].

The reaction mechanism involves initial nucleophilic attack of the amino group on one of the carbonyl carbons of the β-diketone, followed by cyclization through the sulfur atom [10]. This process typically occurs under reflux conditions in dimethyl sulfoxide, leading to both condensation and oxidative cyclization in a single operation [10]. The oxidation step involves formation of bis-(2-aminophenyl)disulfide intermediates, which subsequently undergo cyclization with sulfur-sulfur bond cleavage [10].

Fluorinated β-diketones have demonstrated enhanced reactivity compared to their non-fluorinated counterparts due to the electron-withdrawing nature of the fluorine substituent [5]. This electronic effect increases the electrophilicity of the carbonyl carbons, facilitating nucleophilic attack and subsequent cyclization [5]. The presence of fluorine also influences the tautomeric equilibrium of the β-diketone, favoring the active enol form that participates in the cyclization reaction [5].

The synthetic utility of β-diketone intermediates extends to the preparation of various substituted benzothiazinones through modification of the diketone structure [9]. Different alkyl, aryl, and heteroaryl substituents can be incorporated, providing access to diverse structural motifs [9]. The reaction tolerates both electron-donating and electron-withdrawing groups, although yields may vary depending on the electronic nature of the substituents [10].

Optimization studies have revealed that the choice of β-diketone significantly impacts the reaction outcome [10]. Symmetrical β-diketones generally provide higher yields and cleaner reaction profiles compared to unsymmetrical variants [10]. The reaction proceeds most efficiently with β-diketones bearing moderate electron-withdrawing groups, which balance reactivity with stability [10].

| β-Diketone Type | Electronic Effect | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Acetylacetone | Neutral | 65-75 | 8-12 |

| Trifluoroacetylacetone | Electron-withdrawing | 75-85 | 6-10 |

| Benzoylacetone | Mild electron-withdrawing | 70-80 | 8-14 |

| Dibenzoylmethane | Strong electron-withdrawing | 60-70 | 12-18 |

Optimization of Reaction Conditions

Optimization of reaction conditions for synthesizing 2H-1,4-benzothiazin-3(4H)-one, 7-fluoro- involves systematic evaluation of multiple parameters including temperature, solvent, catalyst, and reaction time [11] [12] [4]. These factors significantly influence both yield and selectivity of the desired product [4].

Temperature optimization studies have revealed that reactions conducted at 80-120°C provide optimal yields while minimizing side product formation [4]. Lower temperatures result in incomplete conversion, while higher temperatures promote decomposition and polymerization reactions [4]. The presence of fluorine substituents generally requires slightly elevated temperatures compared to non-fluorinated analogs due to reduced nucleophilicity of the amino group [13].

Solvent selection plays a critical role in reaction efficiency and product isolation [4]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide have proven most effective for traditional cyclocondensation approaches [4]. Ionic liquids, particularly [bmim][NO3], offer advantages in terms of product separation and catalyst recovery [4]. Aqueous media have gained attention for environmentally benign synthesis, although yields may be compromised [12].

Base selection and concentration optimization have demonstrated significant impact on reaction outcomes [12]. Sodium hydroxide at 5% concentration (3.7 equivalents) provides optimal results for base-catalyzed cyclizations [12]. Higher concentrations lead to product decomposition, while lower concentrations result in incomplete conversion [12]. The choice of base affects both reaction rate and selectivity, with cesium carbonate showing particular effectiveness for oxidative cyclization reactions [6].

Catalyst optimization for metal-catalyzed reactions has focused on copper and iron systems [2] [11]. Copper catalysts generally require 5-20 mol% loading for effective turnover, with CuI and Cu(OAc)2 showing superior performance [2]. Iron-based catalysts, particularly Fe3O4 nanoparticles, demonstrate excellent recyclability with up to five turnovers without significant activity loss [11].

Microwave irradiation has emerged as an effective tool for reaction acceleration and yield improvement [12]. Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining or improving yields [12]. The combination of microwave heating with ionic liquid media provides particularly advantageous conditions for rapid synthesis [12].

| Parameter | Optimal Range | Effect on Yield | Effect on Selectivity |

|---|---|---|---|

| Temperature | 80-120°C | Increases up to optimum | Decreases above 120°C |

| Reaction Time | 2-24 hours | Increases with time | Stable within range |

| Base Concentration | 3-4 equivalents | Optimal at 3.7 eq | Decreases above 4 eq |

| Catalyst Loading | 5-20 mol% | Increases with loading | Stable above 10 mol% |

| Microwave Power | 300-600 W | Significant increase | Enhanced |